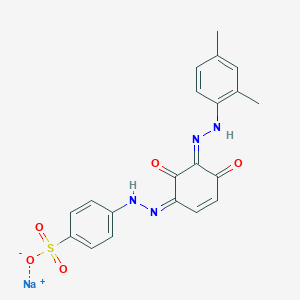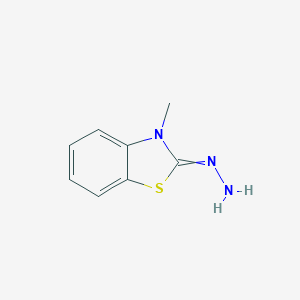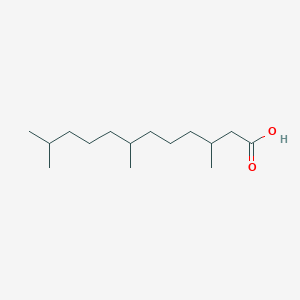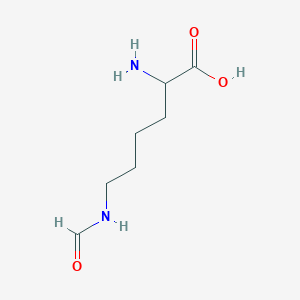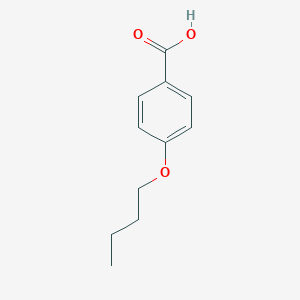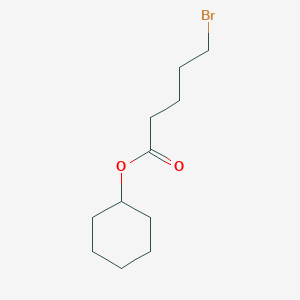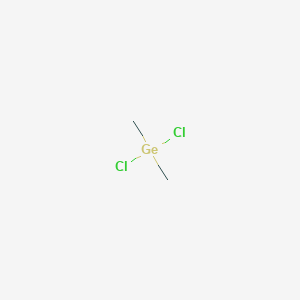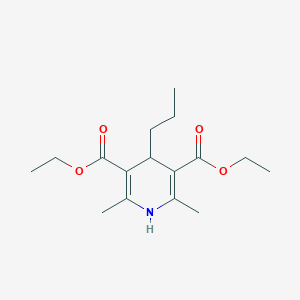
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate (DPD) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPD belongs to the family of pyridine derivatives and has been studied extensively for its pharmacological properties. The purpose of
Mécanisme D'action
The exact mechanism of action of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is not fully understood. However, it has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has also been shown to inhibit the activity of pro-inflammatory cytokines and decrease the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease. Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies. However, one limitation is that Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is not very water-soluble, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate and its potential therapeutic applications.
In conclusion, Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate in various diseases.
Méthodes De Synthèse
The synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate involves the reaction of diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate with sodium borohydride in the presence of acetic acid. The resulting product is then purified through recrystallization. The yield of Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is typically around 70%.
Applications De Recherche Scientifique
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has been studied in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been studied for its potential use in cancer treatment.
Propriétés
Numéro CAS |
1156-64-5 |
|---|---|
Nom du produit |
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate |
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-6-9-12-13(15(18)20-7-2)10(4)17-11(5)14(12)16(19)21-8-3/h12,17H,6-9H2,1-5H3 |
Clé InChI |
LWTBKXCBXFZYDR-UHFFFAOYSA-N |
SMILES |
CCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
SMILES canonique |
CCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Autres numéros CAS |
1156-64-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



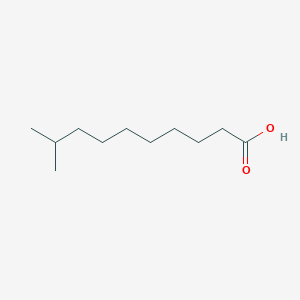
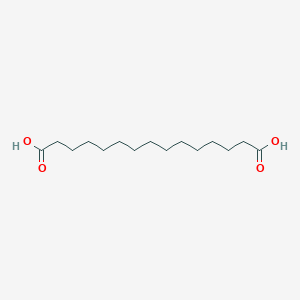
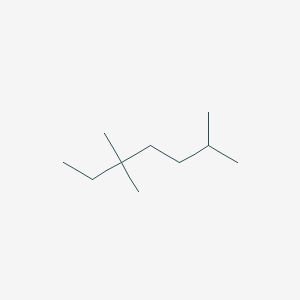
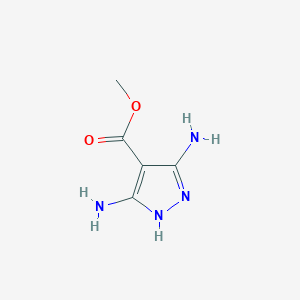
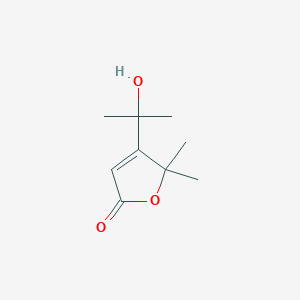

![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
